molecular formula C18H19ClFN3O B2891412 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882081-57-4

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2891412
CAS No.: 882081-57-4
M. Wt: 347.82
InChI Key: ROIBVBMSBIXJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains chlorophenyl and fluorophenyl groups .


Molecular Structure Analysis

The molecule contains a piperazine ring, which is a heterocyclic amine, attached to a 4-chlorophenyl group and a 4-fluorophenyl group via an acetamide linkage . The presence of the chlorine and fluorine atoms suggests that the compound might have interesting electronic properties due to the electronegativity of these halogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . The presence of the halogens and the piperazine ring suggest that it might have a relatively high molecular weight and could be quite polar .

Scientific Research Applications

Synthesis and Molecular Docking

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking studies suggest these compounds may serve as leads for designing anticancer molecules due to their significant activity and docking scores within the binding pocket of targeted proteins (Mehta et al., 2019).

Antimicrobial and Anticancer Potentials

These derivatives exhibit remarkable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and show good anticancer activity, although lower than standard drugs such as 5-fluorouracil and tomudex. This highlights their potential as therapeutic agents in treating microbial infections and cancer (Mehta et al., 2019).

X-ray Powder Diffraction Characterization

N-derivatives of similar compounds have been characterized by X-ray powder diffraction, marking them as potential pesticides. This characterization includes experimental peak positions, relative intensities, d values, Miller indices, and unit-cell parameters, underscoring the utility of these derivatives in agricultural applications (Olszewska et al., 2011).

Antiproliferative Activity through VEGFR-2-TK Inhibition

A series of acetamide derivatives has shown higher anticancer activity than their precursors, with some exhibiting cytotoxic activity surpassing Staurosporine against breast cancer T-47D cell line. These compounds also showed inhibitory activity comparable to Sorafenib, a known cancer treatment, against VEGFR-2, indicating their potential in cancer therapy through targeted inhibition of cancer cell growth pathways (Hassan et al., 2021).

Synthesis and Evaluation as CNS Agents

New N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized and evaluated for their central nervous system (CNS) activities. Molecular docking studies revealed that these compounds dock into the GABAA receptor binding pocket, suggesting their potential as anxiolytic and skeletal muscle relaxant agents (Verma et al., 2017).

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” would require appropriate safety precautions. The exact toxicity and hazards associated with this compound are not known without specific study .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBVBMSBIXJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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